molecular formula C9H14ClNO B1336364 N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide CAS No. 90797-09-4

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide

Cat. No.: B1336364
CAS No.: 90797-09-4
M. Wt: 187.66 g/mol
InChI Key: ANWMKVWXYLYWNJ-UHFFFAOYSA-N
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Description

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide is a chemical compound with the molecular formula C9H14ClNO. It is characterized by a bicyclic structure, which includes a seven-membered ring system.

Preparation Methods

The synthesis of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide typically involves the reaction of bicyclo[2.2.1]hept-2-ene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c10-5-9(12)11-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMKVWXYLYWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424574
Record name N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90797-09-4
Record name N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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